molecular formula C5H10S2 B2951869 Thiane-4-thiol CAS No. 787536-05-4

Thiane-4-thiol

Cat. No.: B2951869
CAS No.: 787536-05-4
M. Wt: 134.26
InChI Key: QNSQBVMOHKFSLN-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Thiane-4-thiol is a thiol-trapping compound . Thiol-trapping compounds are known to interact with thiol groups in proteins, which can be critical for their bioactivity . The primary targets of this compound are likely to be proteins with exposed thiol groups .

Mode of Action

This compound, as a thiol-trapping compound, interacts with its targets through a thiol-mediated mechanism . This involves the formation of a carbon-sulfur bond, which is thermodynamically driven by the difference in energy between an S–H and a C–H bond . The rate of the backward reaction can vary dramatically, depending on mesomeric effects, strain, and steric considerations . As a result, a pulsed, transient binding reminiscent of a non-covalent interaction can take place .

Biochemical Pathways

Thiol-trapping compounds are known to influence a variety of biochemical pathways due to their interaction with thiol groups in proteins . These proteins can be involved in various cellular processes, and the modification of their thiol groups can lead to changes in these processes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins it interacts with. By trapping thiol groups, this compound could potentially alter the function of these proteins, leading to changes at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of thiol groups in the cellular environment can affect the compound’s ability to trap these groups . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiane-4-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an appropriate alkyl halide. This method relies on the high nucleophilicity of sulfur to form the thiol group. Another method involves the use of isothiouronium salts, which are prepared from alkyl halides and thiourea, followed by hydrolysis to yield the thiol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Thiane-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: The thiol group can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Major Products Formed:

Scientific Research Applications

Thiane-4-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methanethiol (CH3SH): A simple thiol with a single carbon atom.

    Ethanethiol (C2H5SH): A thiol with two carbon atoms, commonly used as an odorant.

    Cysteine (HSCH2CH(NH2)COOH): An amino acid containing a thiol group, important in protein structure.

Uniqueness of Thiane-4-thiol: this compound is unique due to its cyclic structure, which imparts different chemical properties compared to linear thiols.

Properties

IUPAC Name

thiane-4-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSQBVMOHKFSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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